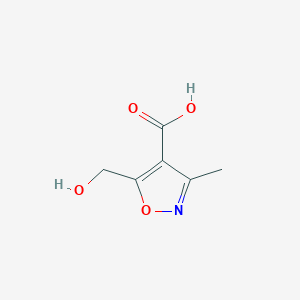
5-(Hydroxymethyl)-3-methylisoxazole-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)-3-methylisoxazole-4-carboxylicacid is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-3-methylisoxazole-4-carboxylicacid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methyl-4-nitroisoxazole with formaldehyde in the presence of a base, followed by reduction to yield the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient processes. These methods could include continuous flow reactors and the use of more robust catalysts to ensure high yield and purity. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-3-methylisoxazole-4-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 5-(Carboxymethyl)-3-methylisoxazole-4-carboxylicacid.
Reduction: 5-(Aminomethyl)-3-methylisoxazole-4-carboxylicacid.
Substitution: Various substituted isoxazole derivatives depending on the substituent introduced.
Scientific Research Applications
5-(Hydroxymethyl)-3-methylisoxazole-4-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme mechanisms and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-3-methylisoxazole-4-carboxylicacid involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The isoxazole ring can interact with aromatic residues in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: A related compound with similar hydroxymethyl functionality but a different ring structure.
3-Methylisoxazole-4-carboxylicacid: Lacks the hydroxymethyl group, leading to different reactivity and applications.
5-(Chloromethyl)isoxazole-4-carboxylicacid: Contains a chloromethyl group instead of a hydroxymethyl group, resulting in different chemical properties.
Uniqueness
5-(Hydroxymethyl)-3-methylisoxazole-4-carboxylicacid is unique due to its combination of a hydroxymethyl group and an isoxazole ring. This combination imparts distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C6H7NO4 |
|---|---|
Molecular Weight |
157.12 g/mol |
IUPAC Name |
5-(hydroxymethyl)-3-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C6H7NO4/c1-3-5(6(9)10)4(2-8)11-7-3/h8H,2H2,1H3,(H,9,10) |
InChI Key |
AGXCPMTVHZRLNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















